2-Chloro-8-methoxyquinoline
Overview
Description
2-Chloro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the second position and a methoxy group at the eighth position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, where 8-methoxyquinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the chloro group at the second position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 2-Amino-8-methoxyquinoline or 2-Thio-8-methoxyquinoline.
Oxidation: 2-Chloro-8-formylquinoline or 2-Chloro-8-carboxyquinoline.
Reduction: 2-Chloro-8-methoxytetrahydroquinoline.
Scientific Research Applications
2-Chloro-8-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxyquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to prevent the replication of pathogens. The chlorine and methoxy groups enhance its binding affinity to molecular targets, making it a potent bioactive compound.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the methoxy group, making it less polar and potentially less bioactive.
8-Methoxyquinoline: Lacks the chloro group, which may reduce its reactivity in nucleophilic substitution reactions.
2-Chloro-6-methoxyquinoline: The methoxy group is at a different position, which can alter its chemical properties and biological activities.
Uniqueness: 2-Chloro-8-methoxyquinoline is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-8-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYADVMNJDHMUBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393894 | |
Record name | 2-chloro-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74668-74-9 | |
Record name | 2-chloro-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the formyl group relative to the quinoline ring in 2-Chloro-8-methoxyquinoline-3-carbaldehyde?
A1: The formyl group in this compound-3-carbaldehyde is not perfectly coplanar with the quinoline ring system. It is slightly bent out of plane, with the oxygen atom of the formyl group deviating by 0.371 Å from the plane defined by the quinoline ring. []
Q2: Is the quinoline ring system in this compound-3-carbaldehyde planar?
A2: The quinoline ring system in this compound is almost planar, with a very small root-mean-square deviation of 0.020 Å. [] This suggests that the ring system is relatively flat.
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